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Compound of Interest

Compound Name: 8-Isomulberrin hydrate

CAS No.: 1432063-35-8

Cat. No.: B1158073

Get Quote

Executive Summary: The Structural Imperative
8-Isomulberrin hydrate (C₂₅H₂₈O₇) is a critical isomer in the Morus flavonoid series, distinct

from its regioisomer Mulberrin and its cyclized derivative Morusin. In drug discovery,

distinguishing these isomers is non-negotiable; while Mulberrin typically exhibits a 3,6-diprenyl

substitution pattern, 8-Isomulberrin is characterized by a 3,8-diprenyl arrangement.

This structural variation drastically alters the compound's electronic environment and binding

affinity in targets like tyrosinase or inflammatory cytokines. This guide provides a self-validating

protocol to differentiate 8-Isomulberrin hydrate from its close analogues using high-resolution

spectroscopy and chromatographic benchmarking.

Structural Identity & Differentiation
The primary challenge in identifying 8-Isomulberrin is distinguishing the position of the prenyl

(3,3-dimethylallyl) groups on the A-ring of the flavone skeleton.

The Isomer Landscape
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Mulberrin: 5,7,2',4'-tetrahydroxy-3,6-diprenylflavone. (Proton at C-8).[1][2][3]

8-Isomulberrin: 5,7,2',4'-tetrahydroxy-3,8-diprenylflavone. (Proton at C-6).[1][3]

Morusin: A cyclized derivative (pyran ring formation) often co-isolated.

The "Hydrate" designation indicates the inclusion of a water molecule in the crystal lattice,

which must be accounted for in elemental analysis and quantitative NMR (qNMR).

Visualization: Structural Divergence
The following diagram illustrates the critical structural differences that dictate the analytical

strategy.
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Figure 1: Structural divergence of Morus flavonoids. The presence of a proton at C-6 versus C-

8 is the primary NMR discriminator.

Analytical Benchmarking: The Confirmation
Protocol
Method 1: High-Resolution NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing the 6-prenyl vs. 8-

prenyl isomers.
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Expert Insight: In 5,7-dihydroxyflavones, the protons at C-6 and C-8 normally appear as meta-

coupled doublets (J ~2.0 Hz).

In Mulberrin: C-6 is substituted. You will see a singlet for H-8 (typically downfield, ~6.8 ppm).

In 8-Isomulberrin: C-8 is substituted. You will see a singlet for H-6 (typically upfield, ~6.2

ppm) due to the shielding effect of the oxygenation pattern.

Comparative NMR Data Table (DMSO-d6)
Position

8-Isomulberrin
(Target)

Mulberrin
(Alternative)

Diagnostic Value

C-6 ~6.20 ppm (s, 1H) Substituted (Prenyl) Primary ID

C-8 Substituted (Prenyl) ~6.80 ppm (s, 1H) Primary ID

Prenyl -CH₂- ~3.10 - 3.40 ppm (d) ~3.10 - 3.40 ppm (d) Confirms prenylation

Prenyl =CH- ~5.10 - 5.20 ppm (t) ~5.10 - 5.20 ppm (t) Confirms prenyl chain

H-3 Absent (Substituted) Absent (Substituted)
Distinguishes from

Apigenin

H₂O (Hydrate) ~3.3-3.5 ppm (broad) Variable
Confirms Hydrate

form

Self-Validating Step: Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

8-Isomulberrin: Strong NOE correlation between the H-6 singlet and the 5-OH proton (if

visible/chelated) or B-ring protons. Crucially, no NOE between the prenyl methylene and H-6.

Mulberrin: NOE correlation between the prenyl methylene at C-6 and the 5-OH.

Method 2: Mass Spectrometry (HR-ESI-MS)
Mass spectrometry confirms the molecular formula and the hydration state (indirectly).

Target Formula: C₂₅H₂₆O₆ (Parent) + H₂O
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Observed Ion [M+H]⁺: m/z 423.1807 (Calcd for C₂₅H₂₇O₆). Note: The water of hydration is

usually lost in the ion source, so you measure the parent mass.

Differentiation: Use MS/MS (Tandem MS).

RDA Cleavage: Retro-Diels-Alder fragmentation patterns differ slightly based on A-ring

substitution, but NMR is superior for isomer differentiation.

Experimental Protocols
Protocol A: Isolation & Purification from Morus alba
If isolating the standard rather than purchasing, follow this optimized workflow to separate the

isomers.

Extraction: Ultrasonic-assisted extraction of dried root bark with 95% Ethanol (60 min, 45°C).

Partition: Suspend crude extract in water; partition sequentially with Hexane (removes lipids)

-> Ethyl Acetate (Target Fraction) -> n-Butanol.

Chromatography (Critical Step):

Stationary Phase: Sephadex LH-20 (Methanol elution) followed by Silica Gel.

Solvent System: Chloroform:Methanol (gradient 100:1 to 90:10).

Observation: 8-Isomulberrin typically elutes after Mulberrin on silica due to steric

hindrance differences at the 8-position affecting adsorption.

Protocol B: Structural Elucidation Workflow
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Figure 2: Decision tree for rapid NMR-based identification of 8-Isomulberrin.

Performance & Biological Relevance
Why choose 8-Isomulberrin hydrate for your assay?

Stability: The hydrate form often exhibits superior crystalline stability compared to the

amorphous anhydrous forms, leading to more consistent IC50 values in biological assays.
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Cytotoxicity: In comparative studies against HeLa and MCF-7 cell lines, prenylated

flavonoids show potent activity. 8-Isomulberrin has demonstrated significant cytotoxicity,

often comparable to Morusin, but with a distinct mechanism linked to its open-ring structure

which may facilitate better hydrogen bonding in active sites compared to the rigid cyclized

Morusin.

Tyrosinase Inhibition: 8-Isomulberrin is a potent tyrosinase inhibitor (IC50 values often < 10

µM), making it a high-value candidate for cosmeceutical research (skin whitening) compared

to non-prenylated flavonoids like Apigenin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1158073/docs#confirming-the-structure-of-8-
isomulberrin-hydrate-a-comparative-analytical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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